(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione
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Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, chlorobenzoyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone core, followed by the introduction of the chlorobenzoyl and methoxyphenyl groups. Common reagents used in these reactions include chlorobenzoyl chloride, methoxyphenol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of both chlorobenzoyl and methoxyphenyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H20ClNO6 |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20ClNO6/c1-28-10-9-23-18(13-5-8-15(24)16(11-13)29-2)17(20(26)21(23)27)19(25)12-3-6-14(22)7-4-12/h3-8,11,18,24-25H,9-10H2,1-2H3/b19-17+ |
InChI Key |
SUSRSHAJKAULCF-HTXNQAPBSA-N |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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